N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide

Catalog No.
S11386671
CAS No.
M.F
C23H26N2O3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]me...

Product Name

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-5-carboxamide

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c1-25-12-9-17-15-18(3-8-21(17)25)22(26)24-16-23(10-13-28-14-11-23)19-4-6-20(27-2)7-5-19/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,24,26)

InChI Key

VHNPIPQRJPPYKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide is a complex organic compound characterized by a unique molecular structure that combines an indole core with a tetrahydropyran moiety and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties. The presence of the indole core, known for its biological activity, combined with the tetrahydropyran ring adds to its structural diversity, making it an intriguing subject for further research.

Typical of amides and indoles. Key reaction types include:

  • Oxidation: The methoxy group may be oxidized to form hydroxyl or carbonyl groups.
  • Reduction: The carboxamide functional group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The aromatic methoxyphenyl group can undergo nucleophilic aromatic substitution, allowing for further functionalization.

These reactions are facilitated by common reagents and conditions, which can be optimized to yield desired derivatives of this compound.

The biological activity of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide is primarily attributed to its structural components. Compounds containing indole moieties are often associated with various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific interactions of this compound with biological targets such as enzymes or receptors remain to be fully elucidated but suggest potential therapeutic applications.

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide typically involves several key steps:

  • Formation of the Indole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Tetrahydropyran Moiety: This is often accomplished via acid-catalyzed cyclization of diol precursors.
  • Introduction of Functional Groups: The methoxyphenyl group is introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
  • Final Coupling Reaction: The indole derivative is coupled with the tetrahydropyran moiety to form the final product.

Optimizing these steps can enhance yield and purity, making the synthesis more efficient for research and potential industrial applications.

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide has several potential applications:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new therapeutic agents targeting various diseases.
  • Organic Synthesis: It can act as a building block for synthesizing more complex molecules in pharmaceutical research.
  • Biochemical Probes: The compound may be utilized in studies investigating biochemical pathways due to its unique interactions with biological systems.

Research on the interaction of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide with specific molecular targets is crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with certain receptors or enzymes, modulating their activity. Further investigation through binding assays and in vivo studies will provide insights into its pharmacodynamics and pharmacokinetics.

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide can be compared with other compounds that share structural features or biological activities. Some similar compounds include:

  • 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-one
    • Contains an indole-like structure but lacks the tetrahydropyran moiety.
  • N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide
    • Similar in structure but features a pyrazole ring instead of an indole core.
  • Indazole Derivatives
    • These compounds exhibit cannabinoid receptor binding activity and share some pharmacological properties but differ significantly in their core structures.

Uniqueness

The uniqueness of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide lies in its combination of an indole core with a tetrahydropyran moiety and methoxy substitution, which may confer distinct biological activities not present in other similar compounds. This structural diversity opens avenues for targeted drug design and development in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

378.19434270 g/mol

Monoisotopic Mass

378.19434270 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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